molecular formula C7H18N2 B085936 N1,N1-diethylpropane-1,2-diamine CAS No. 14642-66-1

N1,N1-diethylpropane-1,2-diamine

Cat. No. B085936
CAS RN: 14642-66-1
M. Wt: 130.23 g/mol
InChI Key: ZGZHNQPTNCGKHS-UHFFFAOYSA-N
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Description

N1,N1-diethylpropane-1,2-diamine, also known as N,N-diethyl-1,2-diaminopropane, is an organic compound that is used in various scientific applications, such as synthesis and research. It is a colorless liquid with a boiling point of about 140°C. It is soluble in water, alcohol, and ether, and is relatively stable in air. This compound is a versatile compound with a wide range of applications in the scientific community.

Scientific Research Applications

  • Calcimimetic Properties : N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines exhibit calcimimetic properties, which refers to their ability to mimic the action of calcium on tissues. These compounds show significant stimulation of inositol phosphate (IP) production in cells expressing the calcium sensing receptor (CaSR) (Dauban et al., 2000).

  • Complexation with Metals : The dithiocarbamates of N1,N1-diethylpropane-1,2-diamine derivatives can complex with metals. These complexes, characterized by various spectroscopic techniques, display interesting structural and electronic properties (Halimehjani et al., 2019).

  • Biological Activity : The 1,2-diamine motif, as seen in this compound derivatives, is present in many biologically active natural products and pharmaceutical agents. These compounds find use in various medicinal applications including antiarrhythmic, antihypertensive, and anticancer drugs (Michalson & Szmuszkovicz, 1989).

  • Metal-Catalyzed Diamination Reactions : this compound and its derivatives are crucial in metal-catalyzed diamination reactions. These reactions are important for synthesizing compounds with 1,2-diamine structures, commonly found in natural products and drug molecules (Cardona & Goti, 2009).

  • Corrosion Inhibition : Derivatives of this compound, such as diamines DETA, TETA, and PEHA, have been studied for their corrosion inhibition properties on steel surfaces. Computational and experimental analyses demonstrate their effectiveness in protecting metal surfaces (Saha et al., 2018).

  • Catalytic Applications : The compound has been used in the preparation and characterization of acidic ionic liquids, which showed high efficiency as catalysts in multicomponent reactions (Zare et al., 2017).

  • Synthesis of Polymers : The derivatives have been employed in the synthesis and characterization of metal complexes used as precatalysts for rac-lactide polymerization, demonstrating the importance of these compounds in polymer chemistry (Kang et al., 2019).

Safety and Hazards

“N1,N1-diethylpropane-1,2-diamine” is a hazardous substance. It is flammable and can cause skin and eye irritation . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

N1,N1-Diethylpropane-1,2-diamine, also known as NETS, is a low-molecular-weight clay-swelling inhibitor . Its primary target is the clay mineral montmorillonite . Montmorillonite is a type of clay that can cause wellbore instability and reservoir damage when it swells. NETS is used to prevent this swelling and the associated risks .

Mode of Action

The compound interacts with montmorillonite at the molecular level. The adsorption ability of NETS on the montmorillonite surface is significantly affected by the molecular conformation . Specifically, the dihedral angle of NETS adsorbed on the surface of montmorillonite decreases by approximately 20°, and it tends to adsorb on the surface of montmorillonite in a plane state .

Biochemical Pathways

It is known that the compound acts as an inhibitor, preventing the hydration of clay minerals . This action reduces the risk of wellbore instability and reservoir damage, which are common problems in the extraction of shale oil resources .

Result of Action

The result of the action of this compound is the prevention of clay swelling. This leads to a reduction in wellbore instability and reservoir damage, making it easier and safer to extract shale oil resources .

Action Environment

The action of this compound is influenced by environmental factors. For example, the adsorption stability of NETS on the montmorillonite surface decreases with increasing temperature . This is because increasing temperature can lead to more frequent conformational changes, which weaken the interaction between NETS and montmorillonite, thus reducing adsorption stability .

properties

IUPAC Name

1-N,1-N-diethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZHNQPTNCGKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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